tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
“tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is a bicyclic compound with a molecular weight of 226.32 . It is also known as TBTA and is a white crystalline powder soluble in organic solvents . It contains a nitrogen atom and an oxygen atom .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular formula of “this compound” is C12H22N2O2 . The InChI Code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 .Chemical Reactions Analysis
As a bicyclic compound, “this compound” is part of the family of macrocyclic compounds, which are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPI) targets .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 306.5±25.0 °C and a predicted density of 1.112±0.06 g/cm3 . Its pKa is predicted to be 9.72±0.20 .Scientific Research Applications
Synthesis and Molecular Structure
Research has demonstrated methods for synthesizing bicyclic compounds similar to tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This compound was characterized through 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, revealing its crystal structure in the monoclinic space group with a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chiral Synthesis
Another study by Moriguchi et al. (2014) focused on the chiral synthesis of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This chiral cyclic amino acid ester was synthesized without the use of chiral catalysts or enzymes and without separation by chiral column chromatography, showcasing an efficient approach to chiral compound synthesis (Moriguchi et al., 2014).
Asymmetric Synthesis
Brock et al. (2012) described an asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, yielding 8-azabicyclo[3.2.1]octane scaffolds. This method provided access to complex molecular structures with significant yield, demonstrating the potential for synthesizing biologically relevant compounds (Brock et al., 2012).
Peptidomimetic Synthesis
The constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, an azabicycloalkane amino acid, was efficiently synthesized as reported by Mandal et al. (2005). This research highlights the utility of azabicycloalkane amino acids as rigid dipeptide mimetics, which are valuable for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) developed 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids as conformationally constrained dipeptide isosteres. These compounds serve as tools for exploring the structure-activity relationships in peptide analogs, providing a novel class of conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Safety and Hazards
Future Directions
The future directions of “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” could involve further exploration of its potential in targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPI) targets . As a macrocyclic compound, it could play a significant role in the development of new drugs and therapies .
Mechanism of Action
Target of Action
Tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, also known as MFCD31926445, is a type of macrocyclic compound . Macrocyclic compounds have been recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interaction (PPI) targets .
Mode of Action
It is known that macrocyclic compounds like mfcd31926445 can interact with their targets in a unique way due to their cyclic structure . This allows them to form multiple simultaneous interactions with their targets, potentially leading to changes in the target’s function or activity .
Biochemical Pathways
Given its classification as a macrocyclic compound, it may be involved in various biochemical pathways depending on its specific targets .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
As a macrocyclic compound, it may have the ability to modulate the function of its targets, leading to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD31926445. For instance, the compound should be kept in a dark place, sealed in dry conditions, and stored at temperatures between 2-8°C .
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNMMRQVQVREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780781-02-3 |
Source
|
Record name | tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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